molecular formula C13H13ClN2O3 B6107497 N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine

Cat. No. B6107497
M. Wt: 280.70 g/mol
InChI Key: YOBDOOBWVGTRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine, also known as Cl-IB-MECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adenosine A3 receptor agonists and has been shown to have anti-inflammatory, anti-proliferative, and anti-cancer properties. In

Scientific Research Applications

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
This compound has also been shown to have anti-proliferative and anti-cancer properties. It can induce apoptosis in cancer cells and inhibit their growth. This makes it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

Mechanism of Action

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed on various cells, including immune cells and cancer cells. Activation of the receptor leads to a cascade of intracellular signaling events that ultimately result in the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit their growth. It can also reduce the production of reactive oxygen species and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is its specificity for the adenosine A3 receptor. This allows for the selective activation of this receptor without affecting other adenosine receptors. This specificity also allows for the study of the specific effects of adenosine A3 receptor activation.
One limitation of this compound is its solubility. It has low solubility in water and requires the use of organic solvents for its preparation and use in experiments. This can limit its use in certain experiments and applications.

Future Directions

There are several potential future directions for the study of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the study of the effects of this compound in combination with other drugs or therapies. This could lead to the development of more effective treatments for inflammatory diseases and cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-proliferative, and anti-cancer properties and exerts its effects by binding to and activating the adenosine A3 receptor. This compound has advantages and limitations for lab experiments, and there are several potential future directions for its study.

Synthesis Methods

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is synthesized by reacting 4-chloro-1H-indole with acetic anhydride to form 4-chloro-1H-indol-1-yl acetate. This intermediate is then reacted with beta-alanine in the presence of a base to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

3-[[2-(4-chloroindol-1-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBDOOBWVGTRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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